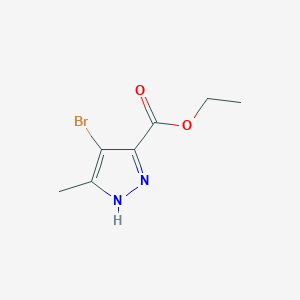

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTNGOQWBKVXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346885 | |

| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-14-8 | |

| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 6076-14-8)

Abstract: Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a polysubstituted heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and agrochemical development. Its pyrazole core, functionalized with a reactive bromine atom, a methyl group, and an ethyl ester moiety, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, including a robust, proposed synthesis pathway, detailed spectroscopic characterization, and an exploration of its chemical reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this valuable building block in their research endeavors.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 6076-14-8 | [1][2][3] |

| Molecular Formula | C₇H₉BrN₂O₂ | [3] |

| SMILES | CCOC(=O)C1=NNC(=C1Br)C | [3] |

| InChI Key | N/A | N/A |

Physicochemical Data Summary

The physical properties of the compound are critical for planning reactions, purification, and storage. The data presented below, compiled from various chemical suppliers and predictive models, provides a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Weight | 233.06 g/mol | [3][4] |

| Physical Form | Solid | |

| Melting Point | 103-104 °C | [1] |

| Boiling Point | 343.0 ± 37.0 °C (Predicted) | [1][3] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 131 °C | [3] |

Synthesis and Purification

While direct, peer-reviewed synthesis protocols for this specific molecule are not abundant, a robust and logical two-step pathway can be proposed based on the well-established chemistry of pyrazoles. The chosen strategy involves the initial construction of the pyrazole core via a Knorr-type cyclocondensation, followed by regioselective bromination.

Retrosynthetic Analysis and Strategy

The synthesis begins with the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, a cornerstone of pyrazole synthesis.[5][6] This approach provides the ethyl 5-methyl-1H-pyrazole-3-carboxylate intermediate. The subsequent step is a targeted electrophilic aromatic substitution to install the bromine atom at the C4 position, which is known to be susceptible to such reactions.[7]

Proposed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate)

This procedure is adapted from the classical Knorr pyrazole synthesis. The key is the reaction between a β-ketoester (ethyl 2-methyl-3-oxobutanoate) and hydrazine.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL per gram of ketoester).

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exotherm of the initial condensation.

-

Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification: The crude intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Bromination to Yield this compound

This step utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent for the electron-rich pyrazole ring.[8]

-

Reagent Preparation: Dissolve the purified ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.

-

Bromination Reaction: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes. The use of NBS is advantageous as it provides a source of electrophilic bromine ("Br+") and the succinimide by-product is easily removed.[8]

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for completion by TLC (typically 2-4 hours).

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Spectroscopic and Analytical Characterization

Authenticating the structure of the synthesized compound is paramount. While specific experimental spectra are not publicly available, a detailed prediction based on the known effects of the functional groups provides a reliable analytical benchmark.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: Quartet (~4.3 ppm, 2H, -OCH₂CH₃) and Triplet (~1.3 ppm, 3H, -OCH₂CH₃). Methyl Group: Singlet (~2.4 ppm, 3H, Ar-CH₃). NH Proton: Broad singlet (variable, ~13 ppm, exchangeable with D₂O). |

| ¹³C NMR | Carbonyl: ~162 ppm. Pyrazole C3 & C5: ~145 ppm and ~140 ppm. Pyrazole C4: ~95 ppm (carbon bearing bromine). Ethyl Group: ~61 ppm (-OCH₂) and ~14 ppm (-CH₃). Methyl Group: ~12 ppm (Ar-CH₃). |

| Mass Spec (EI) | Molecular Ion (M⁺): Peaks at m/z 232 and 234 in an approximate 1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 187/189), loss of ethyl group (-C₂H₅, m/z 203/205). |

| IR (KBr) | N-H Stretch: Broad absorption ~3200-3400 cm⁻¹. C=O Stretch (Ester): Strong absorption ~1710-1730 cm⁻¹. C=C / C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region. C-Br Stretch: Absorption in the 500-600 cm⁻¹ region. |

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Reactivity of the Pyrazole Core

-

N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This nucleophile readily reacts with electrophiles like alkyl halides or aryl halides to install a substituent at the N1 position.[7]

-

Electrophilic Substitution: The C4 position is the most electron-rich and thus the primary site for electrophilic attack, as demonstrated in the proposed synthesis.[7]

Reactions at the C4-Bromine Substituent

The C-Br bond is the most valuable handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery for building molecular complexity.[9][10]

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.[10]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Transformations of the Ethyl Ester Group

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds, which are prevalent in pharmaceuticals.

-

Amidation: Direct reaction with amines, often requiring conversion to a more reactive species like an acid chloride or using peptide coupling reagents (e.g., HATU, EDC).

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the ester to a primary alcohol, (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol.

Reactivity and Derivatization Workflow

Caption: Key reactive sites and derivatization pathways.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and agrochemicals.[11][12] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][12][13]

-

Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many small-molecule kinase inhibitors used in oncology. The defined vectoral exit points of this compound allow for precise orientation of substituents to target specific binding pockets.

-

Intermediate for Agrochemicals: Pyrazole-carboxamides are a well-known class of fungicides and insecticides. The carboxylic acid derivative of the title compound is a direct precursor to such structures.

-

Fragment-Based Drug Discovery: As a polysubstituted heterocycle, it serves as an excellent fragment for screening campaigns, with subsequent optimization possible via the synthetic handles described in Section 4.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-substituted pyrazoles provides a strong basis for hazard assessment.[14][15][16][17]

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[17][18] Causes skin irritation and serious eye irritation.[16][17][18] May cause respiratory irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and protect from light.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined structure, predictable reactivity at multiple sites, and foundation in the biologically significant pyrazole family make it a powerful tool for the modern synthetic chemist. This guide has provided a comprehensive technical overview, from synthesis to application, to empower researchers to fully leverage the synthetic versatility of this compound.

References

- 1. This compound [chembk.com]

- 2. This compound CAS#: 6076-14-8 [chemicalbook.com]

- 3. This compound | 6076-14-8 | GAA07614 [biosynth.com]

- 4. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8)

Introduction: The Strategic Value of a Polysubstituted Pyrazole Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone heterocyclic motif. Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates underscores its remarkable versatility and ability to engage in key biological interactions. Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, bearing the CAS number 6076-14-8, represents a strategically functionalized building block within this important class of compounds. The presence of a bromine atom at the 4-position offers a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the ester functionality at the 3-position provides a site for amide bond formation or further synthetic manipulations, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, as well as its metabolic stability. This guide provides an in-depth technical overview of this valuable synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6076-14-8 | [1] |

| Molecular Formula | C₇H₉BrN₂O₂ | [2] |

| Molecular Weight | 233.06 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 103-104 °C | [2] |

| Boiling Point (Predicted) | 343.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [2] |

| SMILES | CCOC(=O)C1=NNC(=C1Br)C | [3] |

| InChI | InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | [3] |

Proposed Synthesis: A Mechanistic Approach

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from ethyl 3-methyl-1H-pyrazole-5-carboxylate. The first step is the regioselective bromination of the pyrazole ring at the 4-position, followed by esterification of the carboxylic acid to yield the final product.

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS, 1.05 equivalents) in anhydrous acetonitrile and add it dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems. Its use minimizes the risk of over-bromination.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of electrophilic substitution reaction.

-

Low-Temperature Addition: The dropwise addition of NBS at 0 °C helps to control the exothermicity of the reaction and improve regioselectivity.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃, 400 MHz):

-

δ 1.40-1.50 (t, 3H, J = 7.1 Hz): The three protons of the ethyl ester's methyl group will appear as a triplet due to coupling with the adjacent methylene protons.

-

δ 2.40-2.50 (s, 3H): The three protons of the methyl group at the 5-position of the pyrazole ring will appear as a singlet.

-

δ 4.40-4.50 (q, 2H, J = 7.1 Hz): The two protons of the ethyl ester's methylene group will appear as a quartet due to coupling with the adjacent methyl protons.

-

δ 12.0-13.0 (br s, 1H): The N-H proton of the pyrazole ring will appear as a broad singlet. The chemical shift of this proton can be highly variable depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃, 100 MHz):

-

δ 12-14: Methyl carbon of the ethyl ester.

-

δ 14-16: Methyl carbon at the 5-position of the pyrazole ring.

-

δ 61-63: Methylene carbon of the ethyl ester.

-

δ 95-100: Brominated carbon at the 4-position of the pyrazole ring.

-

δ 140-145: Carbon at the 3-position of the pyrazole ring.

-

δ 148-152: Carbon at the 5-position of the pyrazole ring.

-

δ 160-165: Carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy

-

Expected Key Absorption Bands (cm⁻¹):

-

3200-3400 (broad): N-H stretching of the pyrazole ring.

-

2900-3000: C-H stretching of the methyl and ethyl groups.

-

1700-1730: C=O stretching of the ester carbonyl group.

-

1500-1600: C=N and C=C stretching of the pyrazole ring.

-

1100-1300: C-O stretching of the ester.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z = 232 and 234, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the presence of multiple reactive sites.

References

The Evolving Landscape of Substituted Pyrazole Carboxylates: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives, particularly substituted pyrazole carboxylates and their related amides, have garnered significant attention due to their broad spectrum of pharmacological activities.[1][4][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile class of compounds, offering field-proven insights for researchers and drug development professionals. We will delve into their roles as antimicrobial, anti-inflammatory, and anticancer agents, as well as their function as kinase inhibitors, supported by detailed experimental protocols and mechanistic insights.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is considered a "privileged structure" in drug discovery, a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.[6] This versatility stems from the pyrazole's unique electronic and steric properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[3] Furthermore, the five-membered ring is relatively stable and can be readily substituted at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[1][7][8] The carboxylate group, in particular, adds a key functional handle that can participate in crucial interactions with target proteins and improve pharmacokinetic properties.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazole carboxylates have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[9][10][11]

Mechanism of Action

The antimicrobial mechanism of pyrazole derivatives can vary depending on the specific substitutions and the target organism. Some derivatives have been shown to inhibit essential enzymes in microbial metabolic pathways. For instance, certain pyrazole-4-carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[12] This inhibition of a crucial enzyme in cellular respiration leads to fungal cell death. Molecular docking studies have revealed that these compounds can interact with key amino acid residues, such as tryptophan, in the active site of the SDH enzyme through hydrogen bonding.[12]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For example, in a series of 1H-pyrazole carboxylates, the nature and position of substituents on the pyrazole ring and any associated phenyl rings were found to be critical.[9] The presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the pyrazole core often enhances antimicrobial activity.[13] For instance, a pyrazolylthiazole carboxylic acid derivative with a chloro-substituted phenyl group exhibited excellent antimicrobial activity against Gram-positive bacteria, comparable to the standard drug ciprofloxacin.[13]

Representative Antimicrobial Pyrazole Carboxylates

| Compound Class | Target Organisms | Key Structural Features | Reference |

| 1H-Pyrazole-3-carboxylates | Plant pathogenic fungi | Varies; SAR study performed | [9] |

| Pyrazole-4-carboxamides | Gram-positive and Gram-negative bacteria, Fungi | Variously substituted anilines | [10] |

| Pyrazolylthiazole carboxylates | Gram-positive bacteria | Chloro-substituted phenyl group | [13] |

| Isoxazolol pyrazole carboxylates | Rhizoctonia solani | Methyl group at C-3 of pyrazole ring | [14] |

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11] Substituted pyrazole carboxylates have also demonstrated significant anti-inflammatory potential.[5][13]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Some pyrazole analogs also exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), potentially leading to a broader anti-inflammatory effect.[15]

Structure-Activity Relationship (SAR) Insights

The SAR for anti-inflammatory pyrazole carboxylates often centers on the substituents that promote selective binding to the COX-2 active site. The presence of a p-sulfonamidophenyl or a similar moiety is a common feature in selective COX-2 inhibitors. For pyrazolylthiazole carboxylic acids, compounds with chloro and fluoro substituents on the phenyl rings were identified as potent anti-inflammatory agents, with edema inhibition comparable to indomethacin.[13] The carboxylic acid group is often crucial for activity, as it can mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The development of novel anticancer agents is a critical area of research. Substituted pyrazole carboxylates have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[16][17][18][19][20]

Mechanism of Action

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][21][22] Aberrant kinase activity is a common feature of many cancers. For example, certain pyrazole-4-carboxamide analogues have been identified as potent and selective inhibitors of Aurora kinases A and B, which are critical for cell division.[17] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.[17][22] Other pyrazole derivatives have been shown to inhibit tubulin polymerization or act as inhibitors of DNA 6mA demethylase ALKBH1.[16][23]

Structure-Activity Relationship (SAR) Insights

The SAR for anticancer pyrazole carboxylates is highly dependent on the specific kinase or target being inhibited. For ALKBH1 inhibitors, structural optimization of 1H-pyrazole-4-carboxylic acid derivatives revealed that the introduction of medium- to large-sized groups at the meta-position of a benzene ring attached to the pyrazole core enhanced potency.[23] In the case of Aurora kinase inhibitors, specific substitutions on the pyrazole-4-carboxamide scaffold led to high cytotoxicity against cancer cell lines like HeLa and HepG2.[17] The ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have also exhibited significant anticancer activities, with the nature of the amide substituent influencing the inhibitory effects on cell growth.[16]

Kinase Inhibition: Modulating Cellular Signaling

Beyond their specific application in cancer, the ability of substituted pyrazole carboxylates to act as protein kinase inhibitors has broader therapeutic implications for a range of diseases driven by aberrant signaling pathways, including inflammatory diseases.[6][21]

Targeted Kinases and Therapeutic Potential

Pyrazole carboxamides and carboxylic acids have been successfully designed to inhibit a variety of protein kinases, including CK2, AKT1, PKA, PKCα, and SAPK2a (p38).[6][21] The p38 MAP kinase, for instance, is a key mediator of the inflammatory response, and its inhibition by pyrazole derivatives represents a potential therapeutic strategy for autoimmune diseases.[6] The pyrazole scaffold serves as a "privileged structure" for kinase inhibition, allowing for the development of selective inhibitors by modifying the peripheral groups to optimize interactions within the ATP-binding pocket of the target kinase.[6]

Synthesis of Substituted Pyrazole Carboxylates

The synthesis of substituted pyrazole carboxylates can be achieved through various synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[7] Other methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions.[1][10]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of substituted pyrazole carboxylates.

Caption: Generalized workflow for the synthesis and biological evaluation of substituted pyrazole carboxylates.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Materials:

-

Test compounds (substituted pyrazole carboxylates) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole).[11]

-

Negative control (broth with solvent).

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of a compound.[13]

Materials:

-

Test compounds.

-

Wistar rats.

-

Carrageenan solution (1% w/v in saline).

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium).[11][13]

-

Plethysmometer.

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[24]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin).[19] Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

Substituted pyrazole carboxylates continue to be a fertile ground for drug discovery and development. The versatility of the pyrazole scaffold, combined with the functional importance of the carboxylate group, allows for the design and synthesis of compounds with a wide array of biological activities. Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools like molecular docking and QSAR to design more potent and selective inhibitors.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

-

Combinatorial Chemistry and High-Throughput Screening: Generating and screening large libraries of pyrazole derivatives to identify novel hits.

-

Pharmacokinetic and Toxicological Profiling: Optimizing the drug-like properties of lead compounds to improve their clinical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. srrjournals.com [srrjournals.com]

- 20. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

The Alchemist's Heterocycle: A Technical Guide to Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a "Privileged" Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a cornerstone in drug design.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] Marketed drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and numerous kinase inhibitors like Ruxolitinib and Axitinib feature this core, highlighting its profound impact on modern medicine.[2][4]

This guide focuses on a particularly strategic building block: ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 6076-14-8). This molecule is engineered for synthetic utility, offering medicinal chemists a robust platform for diversification and structure-activity relationship (SAR) studies. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the ethyl ester at C3 provides a site for amide bond formation, and the methyl group at C5 offers a point for steric and electronic modulation. Understanding the synthesis, reactivity, and strategic application of this building block is key to unlocking its full potential in the development of next-generation therapeutics.

Section 1: Synthesis of the Building Block

A robust and scalable synthesis is paramount for any building block intended for drug discovery campaigns. While various methods for pyrazole synthesis exist, the most classical and reliable approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6]

Proposed Synthetic Pathway

A logical and efficient route to this compound begins with the condensation of a suitable β-ketoester, such as a derivative of ethyl 2,4-dioxopentanoate, with hydrazine hydrate. This is followed by a regioselective bromination at the electron-rich C4 position.

References

- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

reactivity of the bromine atom in ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] this compound (CAS: 6076-14-8) is a particularly valuable synthetic intermediate, offering a strategic point for molecular elaboration.[4] The C4-bromo substituent serves as a versatile chemical handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of this bromine atom, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the electronic factors governing its reactivity and detail the methodologies for its substitution, providing researchers and drug development professionals with a comprehensive toolkit for leveraging this building block in their synthetic campaigns.

Molecular Structure and Electronic Landscape

The reactivity of the C4-bromine atom in this compound is not merely that of a simple aryl bromide. It is profoundly influenced by the electronic nature of the pyrazole ring and its substituents.

-

Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution that influences the reactivity of each position on the ring.[5]

-

C3-Ethyl Carboxylate (-COOEt): This group is strongly electron-withdrawing via both induction and resonance, decreasing the electron density of the pyrazole ring. This effect enhances the electrophilicity of the ring carbons, making the C4-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst.

-

C5-Methyl (-CH₃): The methyl group is weakly electron-donating through induction, which slightly counteracts the effect of the ester group.[6]

-

N1-H Tautomerism: The pyrazole core can exist in different tautomeric forms, which can influence reaction outcomes.[5] For many cross-coupling reactions, N-protection (e.g., with a trityl or benzyl group) is sometimes employed to prevent side reactions and improve solubility, though many modern protocols are effective with the unprotected N-H group.[7][8]

The confluence of these electronic factors makes the C4-position an ideal site for palladium-catalyzed cross-coupling, as the C-Br bond is sufficiently activated for oxidative addition, the first and often rate-limiting step in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification

The most robust and versatile strategy for functionalizing the C4-position is through palladium-catalyzed cross-coupling. These reactions offer broad substrate scope, high functional group tolerance, and typically proceed in good to excellent yields.[7][9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C4-position. It involves the reaction of the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[9]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical. Modern bulky electron-rich phosphine ligands (e.g., XPhos) stabilize the palladium center and accelerate both the oxidative addition and the reductive elimination steps. The base (e.g., K₃PO₄ or Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[10]

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 6076-14-8 | GAA07614 [biosynth.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Introduction: The Genesis of a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its discovery was not the result of a targeted investigation but a serendipitous finding that opened the door to a new class of synthetic pharmaceuticals. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, unexpectedly created the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1][2][3] This seminal event laid the foundation for the field of pyrazole chemistry, which has since blossomed into a critical area of research and development, yielding a plethora of therapeutic agents.[1][4]

The term "pyrazole" itself was coined by Knorr in 1883.[2][5] These compounds are classified as alkaloids due to their composition and pharmacological effects.[5] While the pyrazole moiety is rare in nature, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959, its synthetic derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] This guide provides a comprehensive overview of the discovery and historical development of pyrazole-based compounds, from their initial synthesis to their evolution into modern therapeutics.

The Dawn of Pyrazole Synthesis: The Knorr Pyrazole Synthesis

The first synthesis of a substituted pyrazole by Ludwig Knorr in 1883, now famously known as the Knorr pyrazole synthesis, is a classic example of a condensation reaction that has become a fundamental method in heterocyclic chemistry.[1][7][8] The reaction involves the condensation of a β-ketoester with a hydrazine derivative to form a pyrazolone.[1][9] This versatile reaction allows for the creation of a wide array of substituted pyrazoles.[1][10]

The mechanism of the Knorr pyrazole synthesis begins with the reaction of the hydrazine with the ketone of the β-ketoester to form a hydrazone intermediate.[9] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl group, leading to the cyclization and elimination of an alcohol molecule to yield the final pyrazolone product.[9]

Experimental Protocol: The Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[1]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, during which an initial condensation reaction occurred, forming an oily condensation product and water.[1]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[1]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This heating induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]

-

Purification: The crude product was purified by recrystallization to yield pure 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data from Knorr's 1883 Publication:

| Reactant | Mass (g) |

| Phenylhydrazine | 100 |

| Ethyl acetoacetate | 125 |

| Product | Melting Point (°C) |

| 1-Phenyl-3-methyl-5-pyrazolone | 127 |

Visualization of the Knorr Pyrazole Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

Methodological & Application

Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: A Detailed Experimental Protocol for Researchers

Abstract

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the pyrazole core through a classical cyclocondensation reaction, followed by a regioselective bromination at the C4 position. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety information to ensure a successful and safe synthesis.

Introduction

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, this compound[1], is a particularly useful intermediate. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse compound libraries for drug screening. The ester and methyl groups also offer sites for modification, making this a highly adaptable scaffold for the development of novel pharmaceuticals. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Overall Synthetic Scheme

The synthesis is accomplished in two sequential steps, starting from commercially available reagents. The first step is the formation of the pyrazole ring system, followed by the selective introduction of a bromine atom.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves the formation of the pyrazole ring via a cyclocondensation reaction between a β-dicarbonyl compound and hydrazine. This is a classic and efficient method for constructing the pyrazole core.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on the two carbonyl groups of ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity is determined by the differential reactivity of the ketone and keto-ester carbonyls.

Caption: Mechanism for pyrazole ring formation.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 2,4-dioxovalerate | 615-79-2 | C₇H₁₀O₄ | 158.15 | 73.79 | 11.67 g |

| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | 50.06 | 110.68 | 5.4 mL |

| Ethanol (absolute) | 64-17-5 | C₂H₆O | 46.07 | - | 100 mL |

| Acetic acid (glacial) | 64-18-6 | C₂H₄O₂ | 60.05 | - | 1 mL |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | As needed |

| Saturated NaHCO₃ solution | 144-55-8 | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 | - | As needed |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.67 g (73.79 mmol) of ethyl 2,4-dioxovalerate in a mixture of 100 mL of absolute ethanol and 1 mL of glacial acetic acid.

-

Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Slowly add 5.4 mL (110.68 mmol) of hydrazine monohydrate dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 15 hours.

-

Work-up: Pour the reaction mixture into 50 mL of water. Add 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting white solid is ethyl 5-methyl-1H-pyrazole-3-carboxylate (expected yield: ~74%). This product is often of sufficient purity for the next step without further purification.

Part 2: Synthesis of this compound

This step involves the regioselective electrophilic bromination of the pyrazole ring at the electron-rich C4 position using N-bromosuccinimide (NBS).

Reaction Mechanism

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site for bromination. N-bromosuccinimide serves as a source of electrophilic bromine.

Caption: Mechanism for electrophilic bromination.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 4027-57-0 | C₇H₁₀N₂O₂ | 154.17 | 10 | 1.54 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | 10 | 1.78 g |

| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | - | 20 mL |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | - | As needed |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - | As needed |

| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 | - | As needed |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g (10 mmol) of ethyl 5-methyl-1H-pyrazole-3-carboxylate in 20 mL of acetonitrile.

-

Addition of NBS: Cool the solution to 0 °C in an ice bath. Add 1.78 g (10 mmol) of N-bromosuccinimide (NBS) in one portion.

-

Reaction: Allow the resulting mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with 10 mL of water and extract with dichloromethane (3 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: 103-104 °C[1]

-

¹H NMR: Expected signals for the ethyl group (triplet and quartet), methyl group (singlet), and the absence of the C4-H proton signal that would be present in the starting material.

-

¹³C NMR: Signals corresponding to the carbons of the pyrazole ring, the ester, and the methyl and ethyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₇H₉BrN₂O₂ (233.06 g/mol )[1].

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Hydrazine Monohydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid contact with skin and eyes. It can also be a source of bromine, which is toxic and corrosive.

-

Solvents: Ethanol, ethyl acetate, acetonitrile, and dichloromethane are flammable and/or volatile. Handle away from ignition sources.

Waste Disposal

All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, appropriately labeled containers.

References

Application Notes and Protocols: Leveraging Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate for the Synthesis of Novel Kinase Inhibitors

<

Introduction: The Pivotal Role of Kinases and the Promise of Pyrazole Scaffolds

Protein kinases are a significant class of enzymes that regulate a vast number of cellular processes, making them a primary focus for drug discovery, especially in the fields of oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2] This has propelled the development of potent and selective kinase inhibitors as a central goal in medicinal chemistry.[2]

The pyrazole ring system has emerged as a "privileged scaffold" in the design of kinase inhibitors.[2][3][4] Its versatile chemical nature and ability to form key interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[2][3][5] Several FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Erdafitinib, feature a pyrazole core, highlighting its clinical significance.[3][4] The pyrazole moiety can act as a bioisostere of the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, which provides a strong anchor for developing highly potent and selective inhibitors.[2][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into detailed synthetic protocols, strategies for diversification, and methods for biological evaluation.

The Strategic Advantage of this compound

This compound is a strategically functionalized starting material for kinase inhibitor synthesis. The key reactive sites—the bromine atom at the C4 position, the ester at the C3 position, and the N-H of the pyrazole ring—offer multiple avenues for chemical modification and the introduction of diverse pharmacophoric groups.

-

The Bromine Atom (C4): This position is primed for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications are crucial for exploring the hydrophobic regions of the kinase active site and enhancing inhibitor selectivity and potency.

-

The Ethyl Ester (C3): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide linkage is a common feature in many kinase inhibitors, often participating in hydrogen bonding interactions within the active site.[3]

-

The Pyrazole N-H: The nitrogen atom of the pyrazole ring can be alkylated or arylated to further modulate the inhibitor's properties, including its solubility, cell permeability, and binding affinity.[3]

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries

The synthesis of a library of potential kinase inhibitors from this compound can be approached in a modular fashion, allowing for the systematic exploration of chemical space. The general workflow is outlined below.

Caption: Modular synthetic workflow for generating a kinase inhibitor library.

Part 1: Synthesis and Diversification

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C4-Arylation/Heteroarylation

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

Triphenylphosphine (PPh3) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Standard laboratory glassware, magnetic stirrer/hotplate, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add the degassed 1,4-dioxane/water mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C4-arylated/heteroarylated pyrazole derivative.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly effective for C-C bond formation in Suzuki couplings.

-

Ligand (PPh3): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base (K2CO3): The base is essential for the transmetalation step of the Suzuki reaction.

-

Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.

Protocol 1.2: Ester Hydrolysis to Carboxylic Acid

Materials:

-

C4-substituted ethyl 5-methyl-1H-pyrazole-3-carboxylate derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

-

Tetrahydrofuran (THF) or Methanol and water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the pyrazole ester in a mixture of THF (or methanol) and water.

-

Add LiOH or NaOH and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

The resulting precipitate (the carboxylic acid) can be collected by filtration, or the aqueous layer can be extracted with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

Protocol 1.3: Amide Bond Formation

Materials:

-

C4-substituted 5-methyl-1H-pyrazole-3-carboxylic acid

-

Desired amine (1.1 equivalents)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF or DCM under an inert atmosphere.

-

Add the amine, followed by PyBOP or HATU and DIPEA.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final pyrazole-based kinase inhibitor.

Part 2: Biological Evaluation

Once a library of novel compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro kinase assays followed by cell-based assays.

Protocol 2.1: In Vitro Kinase Assay (Example: TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the inhibitory activity of compounds against a specific kinase.[1]

Assay Principle:

This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity.[1] Inhibition is measured as a decrease in the TR-FRET signal.[1]

Materials:

-

Recombinant kinase of interest

-

Biotinylated peptide substrate

-

ATP

-

Terbium-labeled anti-phospho-specific antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

-

Synthesized inhibitor compounds

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the kinase, the inhibitor compound (or DMSO for control), and the peptide substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-acceptor).

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.

| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) |

| PZ-001 | Phenyl | Benzyl | 150 |

| PZ-002 | Pyridin-4-yl | Cyclohexyl | 75 |

| PZ-003 | Thiophen-2-yl | 4-Fluorophenyl | 25 |

| PZ-004 | Phenyl | 2-Morpholinoethyl | 250 |

Protocol 2.2: Cell-Based Proliferation Assay (Example: MTT Assay)

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[7][8][9] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compounds (and a vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Illustrative Signaling Pathway: Targeting the MAPK/ERK Cascade

Many kinases targeted in cancer therapy are components of critical signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in many cancers.[1]

Caption: Inhibition of the MAPK/ERK signaling pathway by a novel Raf inhibitor.

Conclusion and Future Directions

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of functional groups allows for a modular and efficient approach to generating diverse chemical libraries. By following the detailed synthetic and biological evaluation protocols outlined in this application note, researchers can systematically explore the structure-activity relationships of new pyrazole-based compounds. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in in vivo models to accelerate the development of the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Scalable Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and high purity of the final product. We detail a robust two-step synthetic sequence, beginning with the classical Knorr pyrazole synthesis via cyclocondensation, followed by a regioselective bromination. This guide includes in-depth procedural steps, mechanistic insights, safety protocols, and analytical validation methods tailored for researchers and process chemists in industrial drug development.

Introduction and Significance

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. This compound (CAS No: 6076-14-8) is a particularly valuable intermediate.[1][2] Its trifunctional nature—possessing an ester for amide coupling, a bromine atom for cross-coupling reactions, and an N-H group for further derivatization—makes it a versatile scaffold for constructing complex molecular architectures. The successful and efficient large-scale production of this intermediate is a critical step in the supply chain for many active pharmaceutical ingredients (APIs).

This application note presents a validated, scalable protocol that addresses common challenges in pyrazole synthesis, such as regioselectivity and process safety, ensuring a reliable and reproducible manufacturing process.

Reaction Scheme and Mechanistic Rationale

The synthesis is performed in two primary stages:

Step 1: Cyclocondensation to form Ethyl 5-methyl-1H-pyrazole-3-carboxylate The synthesis begins with the cyclocondensation of ethyl 2,4-dioxovalerate (ethyl acetoacetate) with hydrazine hydrate. This reaction follows the well-established Knorr pyrazole synthesis pathway. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring.

Step 2: Regioselective Bromination The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The second step involves the regioselective bromination at the C4 position using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine. The C4 position is the most electron-rich and sterically accessible position on the pyrazole ring, leading to highly selective bromination and yielding the desired product.

Caption: Overall workflow for the two-step synthesis.

Large-Scale Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a controlled, large-scale laboratory or plant environment. All operations must be conducted under a comprehensive risk assessment.

Equipment

-

100 L Glass-Lined Reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

-

50 L Dropping Funnel.

-

Nutsche Filter Dryer or Centrifuge.

-

Vacuum Drying Oven.

-

Appropriate Personal Protective Equipment (PPE): Chemical resistant gloves, flame-retardant lab coat, safety goggles, and face shield.[3][4]